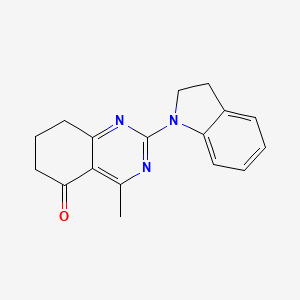
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide)
Overview
Description
Synthesis Analysis
The synthesis of complex sulfonamide compounds often involves multiple steps, including reactions like Michael addition or conjugate addition, as seen in the synthesis of bicyclo[3.3.0]octenes through a series of sequential conjugate additions followed by benzenesulfinate ion ejection (Padwa et al., 1996). Similar strategies may be employed in the synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide), adjusting for the specific reactants and desired sulfonamide linkages.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds. For instance, detailed molecular structure analysis of bis(phosphoryl) and bis(phosphonio) derivatives has been conducted, highlighting the significance of sterically hindered positions and bond angles around key atoms (Sasaki et al., 1999).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, influenced by the nature of the sulfonamide group and the other functional groups present in the molecule. The reactivity can be tailored for specific applications, such as biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems (Zmijewski et al., 2006).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. For instance, the synthesis and characterization of tetramethyl 1,1'-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) demonstrate the importance of these properties in the development of new materials (Fall et al., 2021).
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis plays a critical role in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the importance of microbial systems in drug metabolism research. For instance, a study demonstrated using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, which underscores the microbial-based surrogate biocatalytic system's utility in drug metabolism studies (Zmijewski et al., 2006).
Environmental Bioremediation
The potential role of enzymes in the bioremediation of environmental pollutants like Bisphenol A (BPA) has been explored, showcasing the ability of laccase from Fusarium incarnatum UC-14 to degrade BPA using a reverse micelles system. This study demonstrates the enzymatic breakdown of hydrophobic phenols, indicating a novel approach to addressing environmental contamination (Chhaya & Gupte, 2013).
Polymer Synthesis for Fuel-Cell Applications
Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has shown promising results for fuel-cell applications. These studies involve synthesizing block copolymers with high molecular weight and examining their proton conductivity, which is crucial for developing efficient fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Advanced Material Properties
The development of novel aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages has been reported, illustrating the preparation of polymers with unique thermal and mechanical properties suitable for high-performance applications. These materials exhibit excellent solubility, thermal stability, and mechanical strength, indicating their potential for various industrial applications (Sheng et al., 2008).
Chemical Synthesis and Molecular Structure
The synthesis and molecular structure of organo-persulfuranes showcase the chemical versatility of sulfur-containing compounds. These studies provide insights into the reactivity and potential applications of sulfur-based molecules in organic synthesis and material science (Sato et al., 2006).
properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(2-methylpropylsulfonylamino)phenyl]phenyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6S2/c1-15(2)13-31(25,26)23-19-9-7-17(11-21(19)29-5)18-8-10-20(22(12-18)30-6)24-32(27,28)14-16(3)4/h7-12,15-16,23-24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGYUZYUSVAPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)
![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)

![N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)


![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)

![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4614466.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4614469.png)

![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)